2-(1H-1,2,4-triazol-5-yl)acetic acid

Description

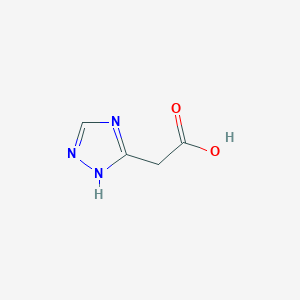

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)1-3-5-2-6-7-3/h2H,1H2,(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOSAFNJURLEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155049-60-8 | |

| Record name | 2-(1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Structural Elucidation and Advanced Characterization of 2 1h 1,2,4 Triazol 5 Yl Acetic Acid and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the atomic arrangement, functional groups, and molecular weight of 2-(1H-1,2,4-triazol-5-yl)acetic acid and its derivatives.

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. While a dedicated spectrum for the parent this compound is not widely published, the expected signals can be inferred from the analysis of its numerous derivatives. qu.edu.qarsc.org

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the proton on the triazole ring (C-H), a singlet for the methylene (B1212753) protons (-CH₂-), and a broad singlet for the acidic proton of the carboxyl group (-COOH), which is exchangeable with deuterium. The N-H proton of the triazole ring may also be visible as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. For this compound, four distinct signals are anticipated: one for the carbonyl carbon (-COOH), two for the triazole ring carbons (C3 and C5, though tautomerism can complicate this), and one for the methylene carbon (-CH₂-). The chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet | Exchangeable with D₂O |

| ¹H | Triazole N-H | Variable, Broad | Broad Singlet | Position and intensity depend on solvent and concentration |

| ¹H | Triazole C-H | ~8.0 | Singlet | Represents the single proton on the heterocyclic ring |

| ¹H | -CH₂- | ~3.9 | Singlet | Adjacent to the electron-withdrawing triazole ring and carbonyl group |

| ¹³C | -C OOH | 170 - 180 | Singlet | Typical range for a carboxylic acid carbonyl carbon |

| ¹³C | Triazole C -CH₂ | 150 - 160 | Singlet | Carbon atom of the triazole ring attached to the acetic acid moiety |

| ¹³C | Triazole C -H | 140 - 150 | Singlet | Carbon atom of the triazole ring bonded to a hydrogen |

Note: Expected values are based on general principles and data from substituted 1,2,4-triazole (B32235) and 1,2,3-triazole acetic acid derivatives. qu.edu.qarsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. zsmu.edu.ua

The most prominent feature would be a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching signals. A sharp, strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700-1750 cm⁻¹. The N-H stretching vibration of the triazole ring typically appears as a broad band in the 3100-3300 cm⁻¹ region. Vibrations associated with the triazole ring, such as C=N and N-N stretching, occur in the fingerprint region (1400-1600 cm⁻¹). researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3100 | N-H Stretch | Triazole Ring | Medium, Broad |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3000 | C-H Stretch | Triazole Ring | Weak to Medium |

| 2900 - 2800 | C-H Stretch | Methylene (-CH₂) | Weak to Medium |

| 1750 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1600 - 1400 | C=N, C=C, N-N Stretches | Triazole Ring | Medium to Strong |

| 1450 - 1350 | C-H Bend | Methylene (-CH₂) | Medium |

| 1300 - 1200 | C-O Stretch | Carboxylic Acid | Strong |

Note: Frequencies are approximate and can be influenced by intermolecular interactions, such as hydrogen bonding.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying compounds in complex mixtures. Triazole acetic acid (TAA) is a common metabolite of triazole fungicides, and its analysis by LC-MS/MS is well-documented. sciex.comsciex.comeurl-pesticides.eu Due to its polar nature, analysis can be challenging, often suffering from matrix interference. sciex.comsciex.com

In electrospray ionization (ESI) mass spectrometry, this compound (MW: 127.10 g/mol ) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 128.1. Tandem mass spectrometry (MS/MS) studies on related 1,2,4-triazole thioacetate (B1230152) derivatives reveal characteristic fragmentation patterns. zsmu.edu.uaresearchgate.net The fragmentation of the protonated molecule would likely proceed through initial losses from the acetic acid side chain, such as the loss of a water molecule (H₂O, -18 Da) or carbon dioxide (CO₂, -44 Da). Subsequent fragmentation could involve the cleavage of the entire acetic acid group or fragmentation of the triazole ring itself. zsmu.edu.ua

Table 3: Predicted ESI-MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 128.1 | 110.1 | H₂O (18.0) | Acylium ion formed by dehydration of the carboxyl group |

| 128.1 | 84.1 | CO₂ (44.0) | Ion resulting from decarboxylation |

X-ray Diffraction Crystallography of this compound and its Coordination Complexes

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. This technique yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, confirming connectivity and stereochemistry.

While the crystal structure of the parent this compound is not prominently available in the reviewed literature, the structures of numerous derivatives and coordination complexes have been extensively studied. acs.orgmdpi.comresearchgate.net These studies serve as excellent models for understanding how the molecule's functional groups dictate its structure and interactions.

For instance, the 1,2,4-triazole ring and the carboxylic acid moiety are both excellent coordinating groups for metal ions. In coordination complexes, the triazole can act as a bridging ligand through its nitrogen atoms, while the carboxylate group can bind in a monodentate or bidentate fashion. researchgate.net Analysis of these complexes confirms the planarity of the triazole ring and the expected geometries of the acetic acid side chain. researchgate.net

Table 4: Representative Crystallographic Data for a Coordination Complex of a Related Ligand, [Co(tzp)₂]·1.5H₂O (where tzp = 2-(1H-1,2,4-triazol-3-yl)pyridinate)

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a, b (Å) | 16.485(3) |

| c (Å) | 11.084(3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 3010.1(11) |

Data from a study on a related triazole-containing ligand demonstrates the type of precise structural information obtained from X-ray diffraction. researchgate.net

The solid-state structure of this compound and its derivatives is heavily influenced by hydrogen bonding. ethernet.edu.etrsc.org Both the N-H group of the triazole ring and the O-H group of the carboxylic acid are strong hydrogen bond donors, while the nitrogen atoms of the triazole and the carbonyl oxygen are strong acceptors.

This functionality allows for the formation of robust and predictable supramolecular assemblies. Common hydrogen bonding motifs observed in related crystal structures include:

Carboxylic Acid Dimers: Two molecules form a cyclic dimer via strong O-H···O=C hydrogen bonds. This is a very common motif for carboxylic acids.

Triazole Chains: Molecules link into chains or tapes via N-H···N hydrogen bonds between the triazole rings. acs.org

Acid-Triazole Heterodimers: The carboxylic acid O-H group can donate a hydrogen bond to one of the triazole nitrogen acceptors (N-H···O or O-H···N). acs.orgmdpi.com

Table 5: Common Hydrogen Bonding Motifs in Triazole-Carboxylic Acid Derivatives

| Donor | Acceptor | Motif Type | Description |

|---|---|---|---|

| O-H (Carboxyl) | O=C (Carboxyl) | Dimer | Forms a robust R²₂(8) ring motif, linking two acid molecules. |

| N-H (Triazole) | N (Triazole) | Chain/Tape | Creates one-dimensional chains via C(4) motifs. acs.org |

| O-H (Carboxyl) | N (Triazole) | Heterodimer | Links the carboxylic acid function to the heterocyclic ring. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial in the characterization of novel compounds, as it provides experimental validation of the empirical formula derived from the proposed chemical structure. The comparison between the experimentally determined (found) and theoretically calculated elemental percentages serves as a primary indicator of the purity and compositional integrity of a synthesized compound.

For the parent compound, this compound, the molecular formula is C₄H₅N₃O₂ with a molecular weight of 127.10 g/mol . chemscene.com The theoretical elemental composition is calculated from this formula.

Table 1: Calculated Elemental Composition of this compound The data in this table is interactive. You can sort the columns by clicking on the headers.

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 37.81 |

| Hydrogen | H | 1.008 | 5 | 5.04 | 3.97 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 33.07 |

| Oxygen | O | 16.00 | 2 | 32.00 | 25.17 |

| Total | | | | 127.11 | 100.00 |

Research on various derivatives of this compound and related triazole compounds consistently utilizes elemental analysis to confirm their successful synthesis and purity. The experimental findings for these derivatives typically show a close correlation with the calculated values, generally within a ±0.4% margin, which is considered acceptable in synthetic chemistry.

For instance, in the synthesis of novel triazole derivatives, elemental analysis is a standard characterization step. The data presented for a series of complex substituted triazoles demonstrate this verification process. One such study reported the analysis for a compound with the formula C₁₉H₁₇N₄ClO₃. nih.gov The calculated percentages were C, 59.30%; H, 4.45%; and N, 14.56%. The experimental results found were C, 59.20%; H, 4.42%; and N, 14.55%, confirming the compound's composition. nih.gov

In another example, the synthesis of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (C₁₁H₁₀N₄O₃) was confirmed by elemental analysis. mdpi.com The theoretical composition was calculated as C, 53.66%; H, 4.09%; N, 22.75%. mdpi.com The values found through experimentation were C, 53.70%; H, 4.07%; N, 22.70%, which are in excellent agreement with the calculated values. mdpi.com

Similarly, the compositional analysis of a synthesized 1,2,4-triazolothiadiazole derivative, C₈H₆N₈OS₄, yielded experimental values (Found: C, 26.56%; H, 1.82%; N, 31.52%) that closely matched the calculated percentages (Calcd.: C, 26.80%; H, 1.69%; N, 31.26%). researchgate.net

These findings from related structures underscore the reliability and essential nature of elemental analysis in verifying the successful synthesis of targeted 1,2,4-triazole derivatives. The close agreement between the calculated and found percentages provides strong evidence for the assigned chemical structure and indicates a high degree of purity of the analyzed sample.

Derivatization Chemistry and Functionalization of 2 1h 1,2,4 Triazol 5 Yl Acetic Acid

Modification at the Acetic Acid Moiety

The carboxylic acid functional group and the adjacent methylene (B1212753) group of 2-(1H-1,2,4-triazol-5-yl)acetic acid are primary sites for chemical modification.

Esterification Reactions Leading to 2-(1H-1,2,4-triazol-5-yl)acetic Esters

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various standard esterification methods. While direct esterification of the parent acid is feasible, synthetic strategies often involve the initial construction of the triazole ring with the ester functionality already in place. For instance, α-mono- and α,α-disubstituted ethyl cyanoacetates can be converted into their carboxyimidate salts, which then react with formylhydrazide to yield substituted 2-(1H-1,2,4-triazol-3-yl)acetates. nih.gov Although this example illustrates the synthesis of an isomeric triazolylacetate, the principle can be applied to the synthesis of 5-substituted analogs.

A common route to obtaining 2-(1H-1,2,4-triazol-5-yl)acetic esters involves the reaction of the corresponding acid with an alcohol in the presence of an acid catalyst or using coupling agents. Another approach is the alkylation of the triazole precursor with an appropriate haloacetate ester. For example, the reaction of 3-substituted-1H-1,2,4-triazole-5-thiol with ethyl bromoacetate (B1195939) in the presence of a base is a widely used method for the synthesis of ethyl 2-(3-substituted-1H-1,2,4-triazol-5-ylthio)acetates. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| α-Substituted ethyl cyanoacetate | Formylhydrazide | α-Substituted 2-(1H-1,2,4-triazol-3-yl)acetate | nih.gov |

| 3-Substituted-1H-1,2,4-triazole-5-thiol | Ethyl bromoacetate | Ethyl 2-(3-substituted-1H-1,2,4-triazol-5-ylthio)acetate | nih.gov |

Amide Formation and Synthesis of Substituted Acetamides

The carboxylic acid functionality of this compound can be converted to a wide range of amides by reaction with primary or secondary amines. This transformation is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. For example, (2,4-dioxothiazolidin-5-yl)acetyl chloride has been reacted with 1,2,4-triazole (B32235) and its derivatives to form the corresponding amides. ptfarm.plnih.gov

A convenient synthetic route to (1H-1,2,3-triazol-1-yl)acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. researchgate.net This method provides a metal-free approach to 1,5-disubstituted 1,2,3-triazoles containing an acetamide (B32628) moiety. While this pertains to the 1,2,3-triazole isomer, similar strategies can be envisioned for the 1,2,4-triazole counterpart. The synthesis of novel 1,2,4-triazole derivatives containing an N-(substituted phenyl)acetamide group has also been reported, highlighting the broad scope of amide formation in this class of compounds. rsc.org

| Coupling Method | Amine | Product | Reference |

| Acid Chloride | 1,2,4-Triazole derivatives | N-(1,2,4-triazolyl)acetamides | ptfarm.plnih.gov |

| Azidoacetamide Cycloaddition | Primary/Secondary Amines | (1H-1,2,3-triazol-1-yl)acetamides | researchgate.net |

Reactions Involving the Methylene Group in the Acetic Acid Side Chain

The methylene group (CH₂) in the acetic acid side chain of this compound is activated by the adjacent carbonyl and triazole groups, making it susceptible to a variety of reactions, including condensations. This reactivity allows for the introduction of further substituents at the α-position. Research has shown that the CH₂ group in the acetyl moiety of triazolylacetic acids can indeed participate as a methylene component in condensation reactions. researchgate.net For instance, condensation with aldehydes or other electrophiles can lead to the formation of α,β-unsaturated derivatives or other more complex structures.

Substitution on the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle that can undergo substitution reactions, allowing for the introduction of various functional groups, which can significantly modify the properties of the parent molecule.

Introduction of Amino and Nitro Substituents

The introduction of amino and nitro groups onto the 1,2,4-triazole ring can lead to the formation of important derivatives such as 2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid and 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid. The synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid has been achieved through the reaction of aminoguanidine (B1677879) with malonic acid in acidic aqueous solutions, followed by cyclization. researchgate.net This method provides a practical route to this amino-substituted derivative.

The nitro-substituted analogue, 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid, is also a known compound. biosynth.comchemicalbook.com The synthesis of such nitro-triazoles often involves the nitration of a suitable precursor or the construction of the triazole ring from a nitro-containing starting material.

| Substituent | Synthetic Precursors | Product | Reference |

| Amino | Aminoguanidine, Malonic acid | 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid | researchgate.net |

| Nitro | (Not specified) | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | biosynth.comchemicalbook.com |

Incorporation of Thiol and Thioxo Groups

Thiol and thioxo groups can be incorporated into the 1,2,4-triazole ring to generate compounds like 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid and 1,2,4-triazolin-5-thiones. The synthesis of (2H- nih.govresearchgate.netchemicalbook.comtriazol-3-ylsulfanyl)-acetic acid can be achieved via the alkylation of 1H- nih.govresearchgate.netchemicalbook.com-triazole-3-thiol with chloroacetic acid under Williamson reaction conditions. mdpi.com

The formation of 1,2,4-triazolin-5-thiones is a common transformation in triazole chemistry. These compounds can be synthesized through the cyclization of thiosemicarbazide (B42300) derivatives. For instance, the reaction of carboxylic acids with thiocarbohydrazide (B147625) can yield 4-amino-3-substituted-1H-1,2,4-triazole-5(4H)-thiones. nih.gov Similarly, 4-phenyl-1,2,4-triazolin-5-thione can be obtained by the cyclization of 4-phenyl-1-formyl-thiosemicarbazide in an alkaline medium. ptfarm.pl

| Functional Group | Synthetic Method | Product | Reference |

| Thiol | Alkylation of 1H-1,2,4-triazole-3-thiol with chloroacetic acid | 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid | mdpi.com |

| Thioxo | Cyclization of thiosemicarbazide derivatives | 1,2,4-Triazolin-5-thiones | nih.govptfarm.pl |

Introduction of Aryl and Heterocyclic Substituents on the Triazole Ring

The functionalization of the 1,2,4-triazole ring associated with an acetic acid moiety is a key strategy for modifying the physicochemical and biological properties of the parent compound. The introduction of aryl and heterocyclic substituents can be achieved through various synthetic methodologies, primarily targeting the nitrogen and carbon atoms of the triazole core.

N-Arylation:

The substitution of a hydrogen atom on one of the nitrogen atoms of the triazole ring with an aryl group is a common derivatization technique. Ullmann-type cross-coupling reactions are a straightforward and cost-effective approach for creating N-arylated triazole derivatives. thieme-connect.com These reactions typically employ copper catalysts. For instance, the N-arylation of 1,2,4-triazoles with substituted aryl bromides has been successfully carried out using copper(I) chloride (CuCl) as a catalyst under ligand-free conditions, affording the desired products in good to excellent yields. thieme-connect.comresearchgate.net The reaction conditions are generally optimized in terms of catalyst loading, base, solvent, and temperature to achieve high yields. thieme-connect.com A study by Ang et al. established optimal conditions for the ligand-free N-arylation of 1,2,4-triazole using 20 mol % CuCl, potassium phosphate (B84403) (K₃PO₄) as the base, and dimethylformamide (DMF) as the solvent at 135 °C. thieme-connect.com

Copper(II) oxide (CuO) nanoparticles have also been utilized as a recyclable catalyst for the N-arylation of 1,2,4-triazole with aryl iodides in refluxing pyridine, predominantly yielding 1-aryl-1H-1,2,4-triazoles. researchgate.nettandfonline.com Furthermore, diaryliodonium salts can serve as an arene source in copper-catalyzed N-arylation reactions of 1,2,4-triazoles. proquest.com

C-Arylation and C-Heterocyclylation:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl and heterocyclic groups at the carbon atoms (C3 and C5) of the triazole ring. rsc.org The Suzuki cross-coupling reaction, which couples an organoboron compound with an organic halide, is a notable example. openreviewhub.org

For instance, the synthesis of 3,5-bis(aryl)-4-phenyl-4H-1,2,4-triazole derivatives has been achieved through a Suzuki cross-coupling reaction between 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole and various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. openreviewhub.org This methodology can be adapted to introduce diverse aryl substituents onto a pre-functionalized triazole core. openreviewhub.orgbham.ac.ukacs.org

Direct C-H arylation is another modern approach that avoids the pre-functionalization (e.g., halogenation) of the triazole ring. rsc.org Palladium catalysts have been employed for the direct C-H arylation of 1-substituted 1,2,4-triazoles with aryl halides. rsc.org Research has also demonstrated the synthesis of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives, where a heterocyclic furazan (B8792606) ring is attached to the C5 position of the triazole. researchgate.net

The table below summarizes examples of substituted 1,2,4-triazole derivatives synthesized through various methods, illustrating the introduction of aryl and heterocyclic moieties.

Table 1: Examples of Synthesized Aryl and Heterocyclic Substituted 1,2,4-Triazole Derivatives

| Compound | Substituent(s) | Position(s) | Synthetic Method | Reference |

|---|---|---|---|---|

| 1-Aryl-1H-1,2,4-triazoles | Aryl groups | N1 | Ullmann-type coupling (CuO catalyst) | tandfonline.com |

| 1-(4-Methoxyphenyl)-1H-1,2,4-triazole | 4-Methoxyphenyl | N1 | Ligand-free CuCl-catalyzed N-arylation | thieme-connect.com |

| 3,5-Diaryl-4-phenyl-4H-1,2,4-triazoles | Aryl groups | C3, C5, N4 | Suzuki cross-coupling | openreviewhub.org |

| 2-[(4-Aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid ester | Aminofurazanyl | C5 | Cyclocondensation | researchgate.net |

| 5-Aryl-1,2,4-triazole nucleosides | Aryl groups | C5 | Suzuki cross-coupling | researchgate.net |

Isomeric Forms and Tautomeric Considerations of this compound Derivatives

The 1,2,4-triazole ring system can exist in different isomeric and tautomeric forms, which is a crucial consideration for its derivatives, including this compound. Tautomerism refers to the migration of a proton, leading to constitutional isomers that are in equilibrium.

For the parent 1,2,4-triazole, two annular tautomeric forms are possible: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. ijsr.netresearchgate.netnih.gov Numerous studies, both theoretical and analytical, have indicated that the 1H tautomer is generally more stable than the 4H tautomer. ijsr.netresearchgate.net This preference is attributed to the electronic distribution and aromaticity of the ring system. researchgate.net

The position of the substituents on the triazole ring significantly influences the tautomeric equilibrium. For derivatives of this compound, the acetic acid group is at the C5 position. The tautomerism will primarily involve the position of the proton on the nitrogen atoms (N1, N2, or N4).

1H-Tautomer : In this form, the proton is located on the N1 atom. Given that the acetic acid group is at C5, this would be named this compound.

4H-Tautomer : Here, the proton resides on the N4 atom, leading to 2-(4H-1,2,4-triazol-5-yl)acetic acid.

2H-Tautomer : A third, less common possibility is the 2H-tautomer, with the proton on the N2 atom.

The relative stability of these tautomers can be influenced by factors such as the nature of other substituents on the ring, the solvent, and the physical state (solid, liquid, or gas). researchgate.net For example, in C-substituted 1,2,4-triazole derivatives, quantum chemical studies have been used to determine the favored tautomeric forms. researchgate.net While the 1H-form is often predominant for the unsubstituted ring, certain substituents can shift the equilibrium. ijsr.netresearchgate.net

Furthermore, if other functional groups with labile protons are introduced onto the triazole ring or the acetic acid side chain, additional tautomeric possibilities can arise. For instance, 3-mercapto-1,2,4-triazoles can exist in two tautomeric forms: a thione form (with a C=S bond and an N-H bond) and a thiol form (with a C-S-H bond and a C=N bond), with the thione form being predominant. ijsr.netsemanticscholar.org Similarly, hydroxy-substituted triazoles can exhibit keto-enol tautomerism.

The table below outlines the primary tautomeric forms for a generic 5-substituted 1,2,4-triazole acetic acid derivative.

Table 2: Primary Tautomeric Forms of 2-(1,2,4-Triazol-5-yl)acetic acid

| Tautomer Name | Position of Mobile Proton | General Stability |

|---|---|---|

| 1H-1,2,4-triazole | N1 | Generally the most stable form |

| 4H-1,2,4-triazole | N4 | Generally less stable than the 1H form |

| 2H-1,2,4-triazole | N2 | Typically the least stable form |

Understanding the predominant tautomeric form is critical as it dictates the molecule's shape, hydrogen bonding capabilities, and potential sites for further reactions, which in turn affects its biological interactions. researchgate.net

Coordination Chemistry and Metal Complexes of 2 1h 1,2,4 Triazol 5 Yl Acetic Acid and Its Derivatives

2-(1H-1,2,4-triazol-5-yl)acetic acid as a Chelating Ligand

The presence of multiple potential donor atoms (nitrogen atoms of the triazole ring and oxygen atoms of the carboxylate group) allows this compound to act as a chelating ligand, binding to a single metal center through more than one coordination site. This chelation enhances the stability of the resulting metal complexes.

Derivatives of 1,2,4-triazole (B32235) are known to exhibit a variety of coordination modes due to the presence of multiple nitrogen atoms in the heterocyclic ring and the potential for substitution with other coordinating groups. nih.gov In the case of this compound and its analogues, the combination of the triazole ring and the carboxylic acid moiety provides several possibilities for metal chelation. nih.gov

One of the prominent coordination modes is N,O-chelation, where the ligand binds to a metal ion through one of the nitrogen atoms of the triazole ring and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five- or six-membered chelate ring, which is a thermodynamically favored arrangement. The specific nitrogen atom involved in coordination (N1, N2, or N4) can vary depending on the metal ion, the steric and electronic properties of other substituents on the ligand, and the reaction conditions.

For instance, in some complexes, the ligand may act as a bidentate N,O-donor, utilizing a triazole nitrogen and a carboxylate oxygen to bind to a single metal center. In other scenarios, it can function as a bridging ligand, connecting two or more metal centers. This bridging can occur through the triazole ring, the carboxylate group, or a combination of both, leading to the formation of polynuclear complexes or coordination polymers. nih.gov The flexibility of the acetic acid side chain also allows for conformational adjustments to accommodate the geometric preferences of different metal ions.

The design of ligands based on the this compound scaffold is a key strategy for tuning the properties of the resulting metal complexes. nih.govias.ac.in By systematically modifying the ligand structure, it is possible to influence factors such as coordination geometry, complex stability, and reactivity. nih.govias.ac.in

Several principles guide the rational design of these ligands:

Steric Hindrance: Introducing bulky substituents on the triazole ring or the acetic acid backbone can influence the coordination number and geometry of the metal center. rsc.org Larger groups may favor lower coordination numbers and can be used to create specific pockets or channels within a metal-organic framework.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the electron density on the coordinating nitrogen and oxygen atoms, thereby affecting the strength of the metal-ligand bonds. rsc.org

Introduction of Additional Donor Sites: Incorporating other functional groups with coordinating capabilities, such as amino or pyridyl groups, into the ligand structure can increase its denticity and lead to the formation of more complex and stable coordination architectures. researchgate.net For example, the synthesis of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives introduces additional nitrogen donors from the aminofurazan moiety, offering more coordination possibilities. researchgate.net

By applying these principles, chemists can design ligands that selectively bind to specific metal ions and promote the formation of complexes with desired properties for applications in areas such as catalysis, materials science, and medicine. nih.govias.ac.inrsc.orgresearchgate.net

Synthesis and Characterization of Transition Metal Complexes with Triazole-Acetic Acid Ligands

The synthesis of transition metal complexes with ligands derived from this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

Nickel(II) complexes with amino-substituted triazole-acetic acid ligands have been a subject of interest due to their potential applications and intriguing structural features. nih.govresearchgate.net For example, the reaction of nickel(II) salts with 3-amino-1,2,4-triazole-5-carboxylic acid, a related ligand, in aqueous ammonia (B1221849) has been shown to yield dinuclear complexes. nih.gov

Table 1: Selected Bond Lengths in a Dinuclear Nickel(II) Complex with a Triazole-Carboxylate Ligand nih.gov

| Bond | Length (Å) |

| Ni1—O1 | 2.095 (2) |

| Ni1—N1 | 2.113 (3) |

| Ni1—N2 | 2.138 (3) |

| Ni1—N(NH3) | 2.092 (3) |

| Ni1—N(NH3) | 2.103 (3) |

| Ni1—N(NH3) | 2.119 (3) |

Note: Data is for a representative dinuclear Ni(II) complex with 1,2,4-triazole-3-carboxylate (B8385096) and ammonia ligands.

Palladium(II) complexes are of significant interest, particularly for their applications in catalysis. The coordination of alkylated triazole-acetic acid ligands to palladium(II) can lead to the formation of stable complexes with well-defined geometries. ias.ac.in The synthesis of these complexes often involves the reaction of a palladium(II) precursor, such as [Pd(COD)Cl2], with the triazole ligand in a solvent like dichloromethane. ias.ac.in

The resulting palladium(II) complexes are typically square planar, which is a common coordination geometry for d8 metal ions like Pd(II). The ligand can coordinate in a bidentate fashion, forming a chelate ring with the palladium center. The alkyl groups on the triazole ring can be used to modulate the steric and electronic properties of the ligand, thereby influencing the catalytic activity of the complex. ias.ac.in Characterization of these complexes is typically achieved through techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. ias.ac.in

Copper(II) complexes with triazole-acetic acid derivatives exhibit a wide range of coordination geometries due to the flexible coordination sphere of the Cu(II) ion. The Jahn-Teller effect often leads to distorted octahedral or square pyramidal geometries. nih.gov The synthesis of these complexes can be achieved by reacting a copper(II) salt, such as copper(II) acetate, with the triazole ligand. nih.gov

The coordination environment around the copper(II) center can be influenced by several factors, including the nature of the ligand, the counter-ion, and the solvent used in the synthesis. nih.gov For instance, in some cases, the triazole ligand may act as a bridging ligand, leading to the formation of binuclear or polynuclear copper(II) complexes. nih.gov In such structures, the copper centers can be bridged by the N1 and N2 atoms of the triazole ring. nih.gov

Table 2: Coordination Geometries of Representative Copper(II) Complexes with Triazole-based Ligands

| Complex | Coordination Geometry | Key Structural Features | Reference |

| [Cu2(LEt)2(OAc)2(dmf)2] (HLEt = 3-(2-pyridyl)-5-ethyl-1,2,4-triazole) | Distorted trigonal-bipyramidal | Binuclear complex with a planar six-membered Cu–[N—N]2–Cu metallocycle. | nih.gov |

| {[Cu2(tzCOO)2(NH3)4(H2O)2]·2H2O}n (tzCOOH = 1,2,4-triazole-3-carboxylic acid) | Elongated octahedral | One-dimensional chain structure with Cu2+ atoms bridged by triazole N1 and N4 positions. | at.ua |

Supramolecular Architectures and Hydrogen Bonding Networks in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Incorporating Triazole-Acetic Acid Ligands

The construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) with desired topologies and properties is significantly influenced by the molecular structure of the organic ligands. Ligands derived from this compound are particularly effective in this regard due to their versatile coordination capabilities and propensity to form extensive hydrogen bonding networks. These ligands feature a 1,2,4-triazole ring, which provides multiple nitrogen donor atoms, and a carboxylic acid group, which offers oxygen donor atoms. This combination of donor sites allows for the formation of robust coordination bonds with metal ions, while the presence of N-H and O-H groups facilitates the self-assembly of intricate supramolecular architectures through hydrogen bonding.

The interplay between coordination bonds and non-covalent interactions, primarily hydrogen bonds, dictates the final dimensionality and structure of the resulting frameworks. In many instances, lower-dimensional structures, such as discrete mononuclear complexes or one-dimensional (1D) chains, can be extended into higher-dimensional two-dimensional (2D) or three-dimensional (3D) supramolecular networks through these hydrogen bonding interactions.

A closely related ligand, 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc), provides significant insight into the structural role of such ligands. In a series of transition metal complexes, the discrete molecular units and 1D polymeric chains are further organized into complex 3D supramolecular architectures via a variety of hydrogen bonds. semanticscholar.org

For example, in the zinc complex, [Zn(Hatrc)₂(H₂O)], adjacent molecules interact through strong O-H···O hydrogen bonds involving the coordinated water molecules and the carboxylate oxygen atoms, leading to the formation of a 2D supramolecular layer. These layers are then interconnected into a 3D network by N-H···O hydrogen bonds between the amino groups of the triazole ring and the carboxylate oxygen atoms. semanticscholar.org

Similarly, a dinuclear iron complex, [Fe₂(Hatrc)₄(OH)₂], self-assembles into 1D supramolecular chains via N-H···O hydrogen bonds. These chains are further linked into 2D layers, which are then fused into a 3D architecture through a combination of N-H···O, O-H···N, and O-H···O interactions, demonstrating the crucial role of these directional forces in the crystal engineering of MOFs and CPs. semanticscholar.org The geometric parameters of these hydrogen bonds are critical in determining the rigidity and stability of the resulting supramolecular structures.

Table 1: Hydrogen Bonding Interactions in a Zinc-Triazole Carboxylate Complex (Interactive Data Table)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| O1W-H1WA···O11 | 0.85 | 1.88 | 2.72 | 171 |

| O1W-H1WB···O12 | 0.85 | 1.95 | 2.79 | 170 |

| N11-H11A···O11 | 0.86 | 2.05 | 2.90 | 172 |

Table 2: Hydrogen Bonding Interactions in a Dinuclear Iron-Triazole Carboxylate Complex (Interactive Data Table)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N1-H1A···O2 | 0.86 | 2.08 | 2.92 | 167 |

| N1-H1B···O2 | 0.86 | 2.15 | 2.99 | 165 |

| O1W-H1WA···N2 | 0.85 | 1.99 | 2.83 | 173 |

| O1W-H1WB···O1 | 0.85 | 2.01 | 2.85 | 170 |

The strategic use of ligands like this compound and its derivatives, which can participate in both coordination and extensive hydrogen bonding, is a powerful tool in the design and synthesis of novel MOFs and CPs with tailored supramolecular architectures.

Computational and Theoretical Investigations of 2 1h 1,2,4 Triazol 5 Yl Acetic Acid and Its Analogues

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are commonly employed to optimize molecular geometries and calculate various electronic properties for 1,2,4-triazole (B32235) derivatives. researchgate.netresearchgate.netepstem.net

Density Functional Theory (DFT) has become a popular method for studying triazole derivatives due to its balance of accuracy and computational cost. nih.gov DFT calculations, often using hybrid functionals like B3LYP and B3PW91 with basis sets such as 6-311+G(d,p), are used to determine the optimized molecular structure, vibrational frequencies, and electronic properties of these compounds. researchgate.netepstem.netresearchgate.net For instance, studies on various 1,2,4-triazole analogues have successfully used DFT to calculate optimized geometric parameters like bond lengths and angles. dergipark.org.tr These theoretical calculations often show good agreement with experimental data where available, confirming the validity of the computed structures. dergipark.org.truomphysics.net DFT is also employed to investigate chemical reactivity descriptors, which are derived from the energies of frontier molecular orbitals. nih.gov

In a study of 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid, the B3PW91 method with a 6-311+G(d,p) basis set was used to optimize the molecular structure and perform spectroscopic analysis. researchgate.netresearchgate.net Similarly, the B3LYP/6-311+G(d,p) level of theory was applied to investigate the properties of 2-[3-(n-propyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid. epstem.net These studies demonstrate the utility of DFT in providing detailed insights into the structural and electronic nature of complex triazole derivatives.

Ab Initio Hartree-Fock (HF) methods represent another cornerstone of quantum chemical calculations. While generally more computationally demanding and sometimes less accurate than DFT for certain properties due to the neglect of electron correlation, HF methods provide a fundamental, wave-function-based description of the electronic structure. researchgate.netresearchgate.net HF calculations, often paired with the same basis sets as DFT, such as 6-311+G(d,p), have been used to investigate the molecular geometry and electronic properties of 1,2,4-triazole analogues. researchgate.netresearchgate.netepstem.net

For example, the molecular structure of 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid was optimized using both HF and DFT methods, allowing for a comparison of the results. researchgate.netresearchgate.net Such comparative studies help in validating the computational approaches and provide a more comprehensive understanding of the molecule's properties. The HF method has also been used to evaluate tautomeric forms of substituted triazoles, providing insights into their relative stabilities. ntu.edu.iq

Electronic Structure Analysis of 2-(1H-1,2,4-triazol-5-yl)acetic acid and its Derivatives

The analysis of a molecule's electronic structure reveals critical information about its reactivity, stability, and intermolecular interactions. For triazole derivatives, understanding the distribution of electrons and the nature of molecular orbitals is key to predicting their chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and chemical reactivity. dergipark.org.trnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. dergipark.org.tr

Quantum chemical calculations using DFT and HF methods are employed to determine the energies of these orbitals for 1,2,4-triazole derivatives. researchgate.netepstem.net For example, in a study of 3-amino-1,2,4-triazole, the HOMO-LUMO energy gap was calculated to be 4.898 eV using the B3LYP/6-311++G(d,p) method. dergipark.org.tr The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

| Method | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | -6.432 | -1.534 | 4.898 |

| M06-2X/6-311++G(d,p) | -8.012 | -3.043 | 4.969 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.netresearchgate.net

For various 1,2,4-triazole derivatives, MEP maps have been calculated to identify reactive sites. researchgate.netepstem.net In these molecules, the negative potential is often localized around the nitrogen atoms of the triazole ring and any oxygen atoms present, such as those in a carboxylic acid group. researchgate.netresearchgate.net The positive potential is generally found around the hydrogen atoms. researchgate.net This information is crucial for understanding how the molecule will interact with other molecules and biological targets.

Theoretical methods like DFT and HF are used to calculate these properties for 1,2,4-triazole analogues. researchgate.netepstem.net For example, the total static dipole moment, mean polarizability, and the mean first-order hyperpolarizability have been investigated for compounds like 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid using both B3PW91 and HF methods. researchgate.netresearchgate.net Studies on various azoles, including triazoles, have used DFT to systematically investigate their static electronic dipole moments and polarizabilities. researchgate.net These calculations provide quantitative data on the molecule's response to electric fields, which is essential for predicting its behavior in different environments and its potential applications in non-linear optics.

| Property | Unit | Calculated Value |

|---|---|---|

| Dipole Moment (µ) | Debye | Value dependent on specific analogue |

| Mean Polarizability (<α>) | a.u. | Value dependent on specific analogue |

| Mean First-Order Hyperpolarizability (<β>) | a.u. | Value dependent on specific analogue |

Theoretical Predictions of Spectroscopic Properties (e.g., IR and NMR Data)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound and its analogues. Theoretical calculations, often employing methods like Density Functional Theory (DFT), can provide insights into molecular structure and vibrational frequencies, which correlate with experimental Infrared (IR) spectra. Similarly, methods such as the Gauge-Independent Atomic Orbital (GIAO) are used to calculate nuclear magnetic shielding tensors, which can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. ufv.brmdpi.com

For derivatives of the isomeric 1,2,3-triazolyl acetic acid, experimental data provides a reference for the types of signals expected. For example, in the 1H NMR spectrum of 2-[4-(1-Aminocyclohexyl)-1H-1,2,3-triazol-1-yl]acetic acid, the methylene (B1212753) protons (CH2) of the acetic acid group appear as a singlet around 5.03 ppm. qu.edu.qa In the 13C NMR spectrum, the carbonyl carbon (COOH) signal is observed at approximately 173.0 ppm. qu.edu.qa Theoretical calculations for this compound would be expected to predict signals in similar regions, with variations arising from the different substitution pattern and electronic distribution in the 1,2,4-triazole ring.

Below is a hypothetical table illustrating the kind of data that would be generated from a theoretical NMR prediction for this compound, based on data from analogues.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Triazole-CH | ~8.0-8.5 | ~140-150 |

| Acetic Acid-CH2 | ~4.0-5.5 | ~50-55 |

| Acetic Acid-COOH | ~11.0-13.0 | ~170-175 |

| Triazole-C5 | - | ~155-165 |

Theoretical IR spectroscopy predictions involve calculating the vibrational frequencies of the molecule's functional groups. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretches within the triazole ring, and the C-H stretches. Experimental IR data for analogous triazole derivatives show characteristic peaks that align with these functional groups. nih.govijper.org

| Functional Group | Predicted Vibrational Frequency (cm-1) | Vibration Type |

|---|---|---|

| O-H (Carboxylic Acid) | ~3300-2500 (broad) | Stretching |

| C-H (Triazole ring) | ~3100-3000 | Stretching |

| C-H (Methylene) | ~2950-2850 | Stretching |

| C=O (Carboxylic Acid) | ~1750-1700 | Stretching |

| C=N (Triazole ring) | ~1650-1550 | Stretching |

| C-N (Triazole ring) | ~1400-1300 | Stretching |

Molecular Modeling and Docking Studies (excluding clinical applications)

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein or enzyme. These studies are crucial in fields like biochemistry and materials science for understanding binding mechanisms and designing new functional molecules. For this compound and its analogues, docking studies have been performed against a variety of non-clinical enzyme targets to explore their potential inhibitory activities.

The general principle of these studies involves placing the triazole derivative into the active site of a target enzyme in silico to determine its preferred binding orientation and affinity. The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a more favorable interaction.

For example, various 1,2,4-triazole derivatives have been investigated as potential enzyme inhibitors. Docking studies on thioacetate (B1230152) derivatives of 4,5-disubstituted-1,2,4-triazoles against cyclooxygenase enzymes (COX-I and COX-II) showed good binding affinities, with one compound exhibiting a binding energy of -8.1 kcal/mol against COX-I. researchgate.net Similarly, other 1,2,4-triazole compounds have been docked against microbial enzymes and histone deacetylase (HDAC) enzymes, demonstrating the versatility of the triazole scaffold in interacting with diverse biological targets. ijper.orguobaghdad.edu.iq

Key interactions typically observed in these docking studies include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the carboxylate group of the acetic acid moiety are potent hydrogen bond donors and acceptors, often interacting with key amino acid residues in the enzyme's active site.

Coordination: The triazole ring can coordinate with metal ions present in the active site of metalloenzymes. For example, studies on analogues have shown that the triazole ring's nitrogen atoms can form a bidentate coordination with the Fe(II) ion in the active site of prolyl hydroxylase domain 2 (PHD2). qu.edu.qa

Hydrophobic Interactions: Substituents on the triazole ring or other parts of the molecule can engage in hydrophobic interactions with nonpolar residues of the enzyme.

The table below summarizes findings from molecular docking studies of various 1,2,4-triazole analogues against different non-clinical enzyme targets.

| 1,2,4-Triazole Analogue Class | Enzyme Target | Observed Binding Energy / Docking Score | Key Predicted Interactions |

|---|---|---|---|

| 4,5-Disubstituted-1,2,4-Triazole Thioacetates | Cyclooxygenase-I (COX-I) | Up to -8.1 kcal/mol | Interactions with active site residues. researchgate.net |

| Triazole-based Schiff bases | Histone Deacetylase 8 (HDAC8) | -6.77 to -8.54 kcal/mol | Coordination with Zinc ion; hydrogen bonding. uobaghdad.edu.iq |

| 5-Alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | Microbial Proteins (e.g., 1AJ0, 1JIJ) | High binding energy reported | Interactions with active site amino acids. ijper.org |

| 3,4,5-Trisubstituted 1,2,4-triazoles | Annexin A2-S100A10 protein complex | Identified as moderately potent inhibitors | Binding to protein-protein interaction interface. researchgate.net |

| 3,5-Disubstituted 1,2,4-triazoles | Lanosterol 14α-demethylase (1EA1) | Significant binding modes examined | Interaction with catalytic triad (B1167595) amino acids. researchgate.net |

These computational investigations, while not focused on clinical outcomes, provide fundamental insights into the molecular recognition properties of the 1,2,4-triazole scaffold, guiding the design of new molecules with specific biochemical functions.

Applications in Materials Science and Non Biological Functional Materials

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) for Advanced Material Design

Derivatives of 2-(1H-1,2,4-triazol-5-yl)acetic acid serve as valuable organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). The triazole ring and the carboxylate group provide multiple coordination sites for binding with metal ions, enabling the construction of multidimensional, porous structures with tailored properties. researchgate.net

A notable example involves the use of 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid (H₂L), a related structural analog, to synthesize lanthanide-based MOFs. rsc.orgnih.govnih.gov Two isostructural MOFs, [Ln₂(H₂O)₃(L)₃·3H₂O]n (where Ln = Sm for MOF-Sm and Tb for MOF-Tb), were synthesized via solvothermal methods. nih.gov Single-crystal X-ray diffraction analysis revealed that these compounds feature a complex three-dimensional (3D) structure. nih.govnih.gov The framework is built from two different kinds of secondary building units (SBUs) and exhibits a (6,8)-connected network topology. nih.gov

The functional properties of these materials have been explored, particularly in photocatalysis. MOF-Sm demonstrated the ability to act as a photocatalyst for the degradation of organic dyes like methyl violet under light irradiation. rsc.orgnih.gov The plausible mechanism involves the generation of reactive oxygen species aided by the material's specific band gap. rsc.org The versatility of triazole-carboxylate linkers is further highlighted in the development of defect-engineered MOFs, where a "defective" linker with a missing carboxylate group is intentionally introduced to create unoccupied coordination sites and Cu(I) sites within the framework, potentially enhancing catalytic or adsorption properties. acs.org

| MOF Designation | Metal Ion (Ln) | Ligand | Key Structural Feature | Investigated Application | Reference |

|---|---|---|---|---|---|

| MOF-Sm | Samarium (Sm) | 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | 3D (6,8)-connected network | Photocatalytic degradation of methyl violet | rsc.orgnih.gov |

| MOF-Tb | Terbium (Tb) | 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Isostructural with MOF-Sm | Structural characterization | nih.gov |

| Defect-Engineered MOF | Copper (Cu) | 5-(3-methyl-4H-1,2,4-triazol-4-yl)isophthalate and 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate | Framework with engineered point defects and Cu(I) sites | Advanced material design | acs.org |

Investigation of Electronic and Photonic Properties

The 1,2,4-triazole (B32235) nucleus is inherently electron-deficient due to the presence of multiple electronegative nitrogen atoms. researchgate.netnih.gov This characteristic imparts valuable electronic properties to materials incorporating this moiety, making them suitable for applications in optoelectronic devices. nih.gov

Electron-Transport and Hole-Blocking Properties: The high electron-deficient nature of the 1,2,4-triazole system provides excellent electron-transport and hole-blocking capabilities. researchgate.net These properties are crucial for enhancing the efficiency and performance of devices such as organic light-emitting diodes (OLEDs). By facilitating the transport of electrons while impeding the movement of holes, these materials help to confine charge recombination within the emissive layer, leading to improved device performance. researchgate.net

Luminescent and Photonic Properties: Certain derivatives of 1,2,4-triazole exhibit significant luminescent properties. nih.gov Research into 4-alkyl-4H-1,2,4-triazole cores conjugated with aromatic systems has yielded compounds with high quantum yields of fluorescence. nih.gov These luminophores are investigated for their potential use in optoelectronics. The presence of the nitrogen-rich triazole ring affects the electron distribution within the molecule and improves intramolecular electron transport, which is beneficial for emission properties. nih.gov Although direct studies on this compound are specific, the broader family of 1,2,4-triazole derivatives has demonstrated remarkable electrical and photophysical properties, suggesting potential in this area. nih.govresearchgate.net

| Property | Description | Underlying Cause | Potential Application | Reference |

|---|---|---|---|---|

| Electron-Transport | Efficient movement of electrons through the material. | Highly electron-deficient nature of the triazole ring. | OLEDs, Organic Field-Effect Transistors (OFETs) | researchgate.net |

| Hole-Blocking | Impedes the transport of holes. | High nitrogen content and electronic structure. | OLEDs, Photovoltaic cells | researchgate.net |

| Luminescence | Emission of light upon excitation. | Extended π-conjugated systems incorporating the triazole core. | Luminophores for optoelectronic devices | nih.gov |

Research into Energetic Material Applications

The high nitrogen content and positive heats of formation associated with the 1,2,4-triazole ring make it a fundamental component in the design of modern energetic materials. nih.govresearchgate.net The acetic acid moiety can be used as a synthetic handle to introduce other energetic functional groups, such as nitro (—NO₂) or azido (—N₃) groups, leading to the formation of high-performance explosives and propellants. researchgate.netnih.gov

Research has focused on creating polynitrated triazole derivatives to enhance energetic performance. For instance, the synthesis of compounds like bis(3-nitro-1H-1,2,4-triazol-5-yl)methane (BNTM) showcases a strategy to increase density and detonation performance through nitration of a triazole backbone. purdue.edu Another approach involves linking the 1,2,4-triazole ring with other nitrogen-rich heterocycles like oxadiazoles or tetrazoles. nih.govresearchgate.net A series of derivatives based on 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole has been synthesized and characterized. nih.gov One such compound, a diazonium ylide, exhibited high impact sensitivity and a calculated detonation velocity of 8450 m/s, making it a potential candidate for a primary explosive. nih.gov

The combination of different heterocycles, such as in 5-(5-nitro-1H-1,2,4-triazol-3-yl)-1H-tetrazole, is explored to create insensitive energetic materials that balance high performance with improved safety and thermal stability. researchgate.net The energetic properties of these compounds, including detonation velocity, detonation pressure, and decomposition temperature, are systematically evaluated and compared to conventional explosives like RDX and HMX. nih.govuni-muenchen.de

| Compound | Key Structural Feature | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temp. (Tdec) (°C) | Reference |

|---|---|---|---|---|---|

| Diazonium ylide of 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole | Triazole-Oxadiazole with Diazonium group | 8450 (Calculated) | 31.6 (Calculated) | 120.9 | nih.gov |

| Hydroxylammonium salt of 5-(5-nitrimino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole | Asymmetric bis-triazole with nitrimino group | 8706 (Calculated) | Not specified | >200 | uni-muenchen.de |

| Triaminoguanidinium salt of 5-(5-nitrimino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole | Asymmetric bis-triazole with nitrimino group | 8707 (Calculated) | Not specified | >200 | uni-muenchen.de |

| 5-(3-Azido-1H-1,2,4-triazol-5-yl)tetrazol-1-ol | C-C linked Triazole-Tetrazole | 9384 (Calculated) | Not specified | Not specified | nih.gov |

Investigation of Functional Potential Through Derivatization and Biological Evaluation Excluding Clinical Human Trials, Dosage, and Safety Profiles

Design Principles for 2-(1H-1,2,4-triazol-5-yl)acetic acid Derivatives with Investigated Biological Activities

The 1,2,4-triazole (B32235) ring is a recognized pharmacophore known for its high affinity for biological receptors, hydrogen-bonding capability, dipole character, and rigidity. d-nb.infosemanticscholar.org The design of derivatives of this compound leverages these intrinsic properties. The primary design principle involves chemical modification of the core structure—either at the triazole ring, the acetic acid side chain, or by introducing substituents—to create a library of novel compounds with tailored biological activities. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets, including those involved in microbial, inflammatory, cancerous, and pain-related pathways.

Key design strategies include:

Molecular Hybridization: This involves combining the 1,2,4-triazole scaffold with other known pharmacologically active moieties. For instance, derivatives have been synthesized by incorporating moieties like thiazolidinone, barbituric acid, or oxadiazole to explore synergistic or enhanced biological effects. uobaghdad.edu.iq Fusing the triazole ring with other heterocyclic systems, such as quinazoline (B50416) or thiadiazine, is another common approach to generate novel chemical entities with potential anticancer or anti-inflammatory properties. d-nb.infonih.gov

Substitution on the Triazole Ring: Introducing various alkyl, aryl, or heterocyclic groups at different positions of the triazole ring is a fundamental strategy. The nature of these substituents (e.g., electron-donating or electron-withdrawing groups) can significantly influence the electronic environment and lipophilicity of the molecule, thereby affecting its interaction with biological targets. mdpi.com

Modification of the Acetic Acid Side Chain: The carboxylic acid group of the acetic acid moiety can be converted into esters, amides, or hydrazides. nih.govmdpi.com These new functional groups provide additional points for interaction with biological receptors and can alter the compound's solubility and cell permeability. For example, converting the acid to an acetohydrazide allows for the subsequent formation of Schiff bases, which have been investigated for antimicrobial activity. researchgate.net

Introduction of Spacer/Linker Groups: The acetic acid group can act as a linker to attach other functional groups or complex molecules. This strategy is employed to position specific pharmacophores at an optimal distance and orientation for binding to a target protein.

These design principles are often guided by computational studies and an understanding of structure-activity relationships to rationally develop derivatives with a higher probability of desired biological activity.

| Design Strategy | Rationale | Target Biological Activity |

| Molecular Hybridization | Combine pharmacophores to achieve synergistic effects or novel activity. | Anticancer, Antimicrobial, Anti-inflammatory d-nb.infouobaghdad.edu.iqnih.gov |

| Ring Substitution | Modify lipophilicity, electronic properties, and steric hindrance to improve target binding. | Anticancer, Analgesic, Antimicrobial d-nb.infomdpi.com |

| Side Chain Modification | Convert the carboxylic acid to amides, esters, or hydrazides to alter solubility and create new interaction points. | Anticancer, Antimicrobial nih.govmdpi.comresearchgate.net |

| Scaffold for Bio-conjugation | Use the core structure to link to other molecules, creating dual-action agents or targeted compounds. | Anticancer mdpi.com |

In Vitro and In Vivo (non-human) Evaluation Methodologies for Triazole-Acetic Acid Derivatives in Academic Research Settings

The biological activities of newly synthesized this compound derivatives are assessed using a range of established in vitro and in vivo models in non-human academic research.

In Vitro Evaluation:

Antimicrobial Activity: The antimicrobial potential is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). bg.ac.rs These tests are performed against a panel of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans). bg.ac.rsnih.gov

Anticancer Activity: The cytotoxic or antiproliferative effects of the derivatives are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various human cancer cell lines, such as those for pancreatic (PANC1), prostate (DU145), breast (MCF7), and liver (HepG2) cancer. semanticscholar.orgnih.govmdpi.com The assay measures the metabolic activity of cells, which correlates with cell viability.

Enzyme Inhibition Assays: To investigate the mechanism of action, specific enzyme inhibition assays are employed. For potential anti-inflammatory agents, this includes evaluating the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). mdpi.com For anticancer derivatives, assays may target key signaling proteins like EGFR (Epidermal Growth Factor Receptor), BRAF, or tubulin. nih.gov

In Vivo (non-human) Evaluation:

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats or mice is a standard method to assess acute anti-inflammatory effects. mdpi.comnih.govglobalresearchonline.net The reduction in paw swelling after administration of the test compound is measured and compared to a control group and a standard drug like diclofenac (B195802) or ibuprofen. mdpi.comglobalresearchonline.net

Analgesic Activity: The analgesic properties are often evaluated using the acetic acid-induced writhing test in mice, which assesses peripheral analgesic effects by counting the number of abdominal constrictions. nih.govresearchgate.net The hot plate test is another common method used to evaluate central analgesic activity. researchgate.net

Antipyretic Activity: The yeast-induced pyrexia model in rats is used to screen for antipyretic effects, where the rectal temperature of the animals is monitored after the induction of fever and subsequent treatment with the test compounds. nih.govresearchgate.net

| Evaluation Type | Methodology | Purpose | Investigated Activity |

| In Vitro | MIC/MBC Determination | To quantify the concentration needed to inhibit or kill microbial growth. | Antimicrobial bg.ac.rs |

| In Vitro | MTT Assay | To measure the cytotoxic effect on cancer cell lines. | Anticancer semanticscholar.orgnih.gov |

| In Vitro | Enzyme Inhibition Assays (e.g., COX, EGFR) | To identify the specific molecular target and mechanism of action. | Anti-inflammatory, Anticancer nih.govmdpi.com |

| In Vivo | Carrageenan-Induced Paw Edema | To assess the ability to reduce acute inflammation in an animal model. | Anti-inflammatory nih.govglobalresearchonline.net |

| In Vivo | Acetic Acid-Induced Writhing Test | To evaluate peripheral pain-relieving effects. | Analgesic nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies and Molecular Modeling in the Context of Biological Systems

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity, providing insights for the rational design of more potent and selective compounds.

SAR analyses have revealed several key trends. For instance, in a series of 1,2,4-triazolo-linked bis-indolyl conjugates, it was found that aliphatic N-substitution on the triazole ring generally resulted in better cytotoxic activity compared to aromatic substitutions. mdpi.com Furthermore, the nature and position of substituents on attached aromatic rings play a significant role; the presence of electron-donating groups (like methyl) or electron-withdrawing groups (like halogens) can dramatically alter the anticancer potency of the molecule. mdpi.commdpi.com The hydrophobicity of substituents is another factor that influences activity, likely by affecting how the compound interacts with the hydrophobic pockets of target proteins or crosses cell membranes. mdpi.com

Molecular modeling and docking studies complement SAR by providing a three-dimensional perspective of the interactions between the derivatives and their biological targets at the molecular level. These computational techniques are used to predict the binding affinity and orientation of a ligand (the triazole derivative) within the active site of a target protein. For example, docking studies have been used to explore how novel 1,2,4-triazole derivatives bind to the active sites of enzymes like cyclooxygenases (COX), which is relevant for anti-inflammatory activity. mdpi.comnih.gov In anticancer research, molecular docking has helped to visualize the binding modes of derivatives with targets such as BRAF, EGFR, and tubulin, providing a rationale for their observed antiproliferative effects. nih.gov These in silico models help to explain the experimental SAR data and guide the optimization of lead compounds by suggesting structural modifications that could enhance binding and, consequently, biological activity. semanticscholar.orgmdpi.com

| Target | Structural Feature | Impact on Activity |

| Anticancer | Aliphatic vs. Aromatic N-substitution on triazole ring | Aliphatic substitution showed better cytotoxic activity in certain series. mdpi.com |

| Anticancer | Substituents on attached phenyl rings (e.g., methyl groups at ortho-position) | Enhanced anti-proliferative activity against specific cancer cell lines. mdpi.com |

| Anti-inflammatory | High affinity binding to COX enzyme active site | Docking studies suggest strong interaction, correlating with observed anti-inflammatory effects. mdpi.comnih.gov |

| Anticancer | Binding to key proteins like Protein Kinase B | In silico modeling showed excellent binding affinities for the most active compounds. mdpi.com |

Role of this compound as a Core Scaffold for the Development of Bioactive Compounds

The compound this compound serves as a privileged and versatile core scaffold in medicinal chemistry for the development of a wide array of bioactive compounds. d-nb.inforesearchgate.net Its value stems from the combination of the 1,2,4-triazole ring, a well-established pharmacophore, and the acetic acid side chain, which provides a reactive handle for extensive chemical modification. mdpi.comnih.gov

The 1,2,4-triazole moiety is a bioisostere for amide and ester groups and is known to engage in strong hydrogen bonding and dipole-dipole interactions with biological receptors, contributing to high binding affinity. d-nb.infosemanticscholar.org This heterocyclic system is a key component in numerous clinically used drugs, highlighting its pharmacological significance. d-nb.info The presence of multiple nitrogen atoms allows for diverse interactions with protein targets.

The acetic acid portion of the scaffold is equally important. It provides a site for straightforward derivatization into esters, amides, hydrazides, and other functional groups. mdpi.com This allows for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. It also acts as a flexible linker, enabling the attachment of various substituents or other pharmacophores to probe the binding pockets of target enzymes and receptors. This synthetic tractability makes it possible to generate large libraries of derivatives for high-throughput screening, accelerating the discovery of new lead compounds. nih.govresearchgate.net The combination of the biologically active triazole ring and the synthetically versatile acetic acid side chain makes this compound an excellent starting point for developing novel therapeutic agents with potential applications as antimicrobial, anti-inflammatory, analgesic, and anticancer agents. d-nb.infosemanticscholar.orgbg.ac.rsmdpi.com

Environmental Fate and Advanced Analytical Methodologies for 2 1h 1,2,4 Triazol 5 Yl Acetic Acid As an Environmental Transformation Product

Identification as a Metabolite of Triazole Fungicides (e.g., Cyproconazole, Epoxiconazole, Tebuconazole)

2-(1H-1,2,4-triazol-5-yl)acetic acid, commonly referred to in scientific literature as triazole acetic acid (TAA), is a recognized metabolite of the triazole class of fungicides. fao.org This group of pesticides, which includes widely used agents such as cyproconazole, epoxiconazole, propiconazole, and tebuconazole, is characterized by the presence of a 1,2,4-triazole (B32235) chemical moiety. eurl-pesticides.eueurl-pesticides.eu Upon application in agricultural settings, these parent fungicide compounds undergo metabolic transformation in plants, soil, and animals, leading to the formation of a group of common metabolites known as triazole derivative metabolites (TDMs). eurl-pesticides.eusciex.comhse.gov.uk

TAA is one of the four main TDMs, alongside 1,2,4-triazole (TRZ), triazole alanine (B10760859) (TA), and triazole lactic acid (TLA). eurl-pesticides.eueurl-pesticides.eu The formation of these metabolites is a key aspect in assessing the environmental fate of triazole fungicides. sciex.comsciex.com While the parent fungicides are targeted by most multi-residue analysis methods, the TDMs are highly polar, low molecular weight compounds that exhibit different chemical behavior, making their analysis more challenging. eurl-pesticides.eu TAA, along with TA and TLA, typically constitutes the main fraction of TDM residues found in plant-based commodities. eurl-pesticides.eu

Table 1: Key Triazole Derivative Metabolites (TDMs)

| Abbreviation | Full Compound Name |

|---|---|

| TAA | This compound (Triazole Acetic Acid) |

| TRZ | 1,2,4-Triazole |

| TA | Triazole Alanine |

| TLA | Triazole Lactic Acid |

This interactive table summarizes the primary metabolites derived from triazole fungicides as identified in multiple research findings. eurl-pesticides.eueurl-pesticides.eusciex.com

Environmental Pathways and Interconversion of Triazole Derivative Metabolites (TDMs)

The 1,2,4-triazole moiety, the core structure of these metabolites, is noted for its relative stability in the environment. eurl-pesticides.eu This stability contributes to the potential for TDMs to persist in soil and water and to be taken up by subsequent crops. eurl-pesticides.eu An important aspect of the environmental fate of these compounds is their ability to inter-convert. eurl-pesticides.eu

Research indicates that residues of TDMs in rotational crops can result from the uptake of 1,2,4-triazole (TRZ) that was formed from the degradation of triazole pesticides applied in previous seasons. eurl-pesticides.eu Once taken up by the plant, TRZ is then metabolized into the other primary TDMs. eurl-pesticides.eu A specific pathway involves the conjugation of TRZ with serine to form triazole alanine (TA). eurl-pesticides.eu Triazole acetic acid (TAA) is subsequently formed from TA through an oxidation process. eurl-pesticides.eu This interconversion highlights a complex environmental pathway where the degradation product of one season can become the source of other related metabolites in a following season. eurl-pesticides.eu The persistence of the TDM moiety in the environment is a significant finding from residue analysis studies. eurl-pesticides.eu

Advanced Analytical Techniques for Detection and Quantification in Environmental Matrices (e.g., soil, produce)

The distinct physicochemical properties of this compound and other TDMs necessitate specialized and highly sensitive analytical methods for their detection and quantification in complex environmental samples like soil, fruits, and vegetables. nih.govoup.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)